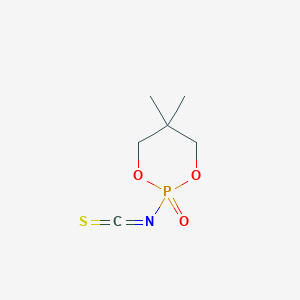![molecular formula C6H6OS4 B14289829 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- CAS No. 118148-18-8](/img/structure/B14289829.png)
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolane rings fused to a dithiin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione intermediate, which can then be further modified . The reaction conditions often include the use of radical initiators such as azobis(isobutyronitrile) (AIBN) and solvents like ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- undergoes various types of chemical reactions, including:
Electrophilic Halogenation: This compound reacts with halogenating agents such as sulfuryl chloride (SO2Cl2), chlorine (Cl2), and xenon difluoride (XeF2) to form halogenated derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes to form various derivatives.
Common Reagents and Conditions
Halogenating Agents: SO2Cl2, Cl2, XeF2
Radical Initiators: AIBN
Solvents: Ether
Major Products Formed
Monochloro, Dichloro, and Monofluoro Derivatives: Formed through electrophilic halogenation.
Cycloaddition Products: Formed through reactions with alkenes.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- has several scientific research applications:
Organic Electronics: The compound is used in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives, which are important materials in organic electronics.
Materials Science: The compound’s unique structure makes it a valuable building block for the development of new materials with specific electronic properties.
Chemical Research: It is used as a precursor in various chemical reactions to study the reactivity and properties of sulfur-containing heterocycles.
Wirkmechanismus
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- involves its ability to participate in electrophilic and radical reactions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products through the formation of sulfur-sulfur bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A related compound used in organic electronics.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle with similar electronic properties.
Dithiolanone Derivatives: Compounds with similar dithiolane rings and reactivity.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is unique due to its fused ring structure, which imparts specific electronic properties and reactivity. This makes it a valuable compound for the development of new materials and the study of sulfur-containing heterocycles.
Eigenschaften
CAS-Nummer |
118148-18-8 |
|---|---|
Molekularformel |
C6H6OS4 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
5-methyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one |
InChI |
InChI=1S/C6H6OS4/c1-3-2-8-4-5(9-3)11-6(7)10-4/h3H,2H2,1H3 |
InChI-Schlüssel |
QVNLBDIQCOVMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CSC2=C(S1)SC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


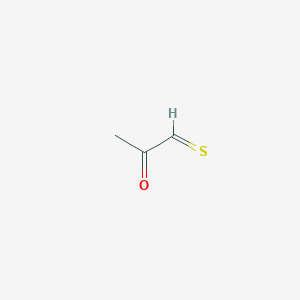
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
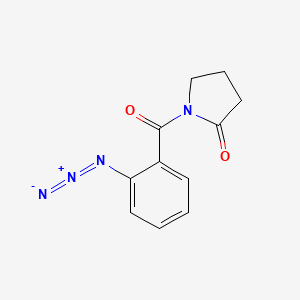
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
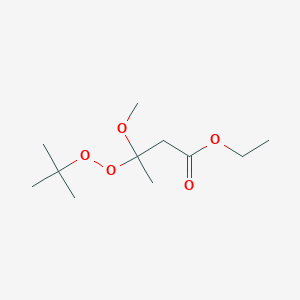
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
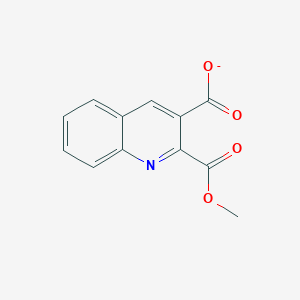
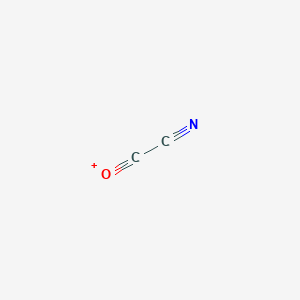
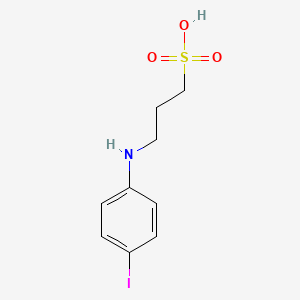
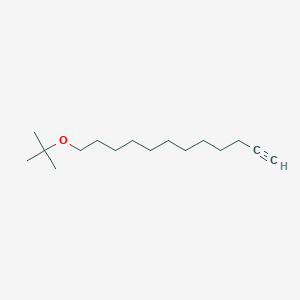
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
